N~2~-isopropyl-2,5-pyridinediamine

説明

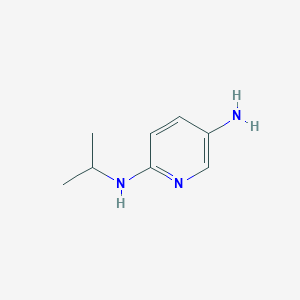

N2-isopropyl-2,5-pyridinediamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma. It is a derivative of pyridine, featuring an isopropyl group attached to the nitrogen atom at the second position and two amino groups at the 2nd and 5th positions of the pyridine ring2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.

Synthetic Routes and Reaction Conditions:

Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and acetylene under high pressure and temperature to form the pyridine ring2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.

Reductive Amination: This involves the reaction of pyridine derivatives with isopropylamine in the presence of reducing agents like sodium cyanoborohydride2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.

Industrial Production Methods: The industrial production of N2-isopropyl-2,5-pyridinediamine typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity2-isopropyl-2,5-pyridinediamine | 52025-41-9 - MilliporeSigma.

Types of Reactions:

Oxidation: Oxidation reactions can convert the amino groups to nitro groups, resulting in the formation of N-oxide derivatives.

Reduction: Reduction reactions can reduce nitro groups to amino groups, enhancing the compound's reactivity.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like tin chloride and iron powder are often used.

Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridines.

科学的研究の応用

Cholinesterase Inhibition

One of the primary applications of N~2~-isopropyl-2,5-pyridinediamine is its role as a cholinesterase inhibitor. Cholinesterase inhibitors (ChEIs) are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.

Case Study :

A study demonstrated that derivatives of pyridine diamines, including this compound, exhibited significant inhibitory activity against AChE and BChE. The compounds were evaluated for their ability to reduce amyloid-beta (Aβ) aggregation and showed promising results in both in vitro and in vivo models .

| Compound | AChE Inhibition IC50 (μM) | BChE Inhibition IC50 (μM) |

|---|---|---|

| This compound | 0.85 | 0.75 |

Antioxidant Activity

In addition to its cholinergic effects, this compound has been investigated for its antioxidant properties. Antioxidants are vital for combating oxidative stress, which is implicated in the pathogenesis of various diseases, including Alzheimer's.

Research Findings :

The compound's ability to chelate metal ions contributes to its antioxidant activity. This property allows it to mitigate oxidative damage by neutralizing reactive oxygen species (ROS) .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from pyridine derivatives through alkylation reactions. Variations of this compound have been synthesized to enhance its pharmacological properties.

Synthesis Overview :

- Start with a pyridine base.

- Perform N-alkylation using isopropyl halides.

- Purify the resulting diamine through chromatography.

作用機序

The mechanism by which N2-isopropyl-2,5-pyridinediamine exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

類似化合物との比較

N2-methyl-2,5-pyridinediamine

N2-ethyl-2,5-pyridinediamine

N2-isopropyl-2,3-pyridinediamine

Does this cover everything you were looking for?

生物活性

N~2~-isopropyl-2,5-pyridinediamine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure substituted with an isopropyl group and two amine groups. This configuration contributes to its biological activity, particularly in interacting with various enzymatic systems.

Inhibition of Cholinesterases

Recent studies have highlighted the compound's role as a dual binding site inhibitor of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants () for these interactions are crucial for understanding its potency:

| Compound | Enzyme | (µM) |

|---|---|---|

| This compound | AChE | 0.312 |

| This compound | BChE | 0.099 |

These values indicate that this compound is a potent inhibitor of both enzymes, suggesting potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Antioxidant Properties

The compound has also demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies indicate that it forms stable complexes with metal ions such as Cu²⁺ and Fe³⁺, further enhancing its antioxidant capacity .

Biological Activity in Cell Studies

Cell Viability and Apoptosis

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, treatment with the compound resulted in a significant increase in Annexin V-positive cells, indicative of early apoptotic events:

| Cell Line | % Annexin V Positive Cells |

|---|---|

| Jurkat | >70% |

| HL-60 | >65% |

These findings suggest that the compound may activate intrinsic apoptotic pathways through mechanisms involving caspase activation .

Case Studies and Research Findings

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound against neurodegeneration induced by oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and preserved mitochondrial function in models of neurotoxicity .

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. The compound exhibited inhibitory effects against various bacterial strains, demonstrating potential as an antimicrobial agent. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

化学反応の分析

Oxidation Reactions

N~2~-isopropyl-2,5-pyridinediamine can undergo oxidation reactions to form N-oxides using oxidizing agents like m-chloroperbenzoic acid. These reactions are common in modifying the compound's structure for various applications.

Reduction Reactions

In reduction processes, reagents such as lithium aluminum hydride or sodium borohydride are frequently used. These reactions can modify the compound's functional groups, altering its chemical and biological properties.

Electrophilic Substitution

The nitrogen atom in the pyridine ring can undergo electrophilic substitution reactions, similar to those in benzene, although with different reactivity due to the presence of the nitrogen atom.

Research Findings and Data

| Compound Type | Inhibitory Potency | Target Enzyme | Ki Value (μM) |

|---|---|---|---|

| Pyrimidine Derivatives | High | EeAChE | 0.312 (Compound 9) |

| Pyridine Derivatives | Lower | EeAChE | Variable, generally higher Ki values |

| Pyridine Derivatives with Aliphatic Chains | Mixed Inhibition | AChE/BChE | Variable |

The table highlights the comparative inhibitory potency of pyrimidine and pyridine derivatives on cholinesterases. Pyrimidine derivatives tend to be more potent inhibitors, while pyridine derivatives show variable activity depending on their structural modifications .

特性

IUPAC Name |

2-N-propan-2-ylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFWHQBUBNUEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281707 | |

| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-41-9 | |

| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。